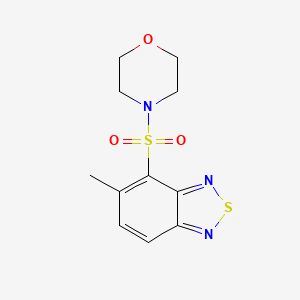

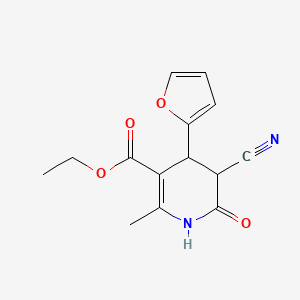

5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole involves several steps, including condensation, cyclization, and reactions with various organic acids and aldehydes. For instance, Salgın-Gökşen et al. (2007) synthesized related compounds through reactions of acetic acid hydrazide with hydrazine hydrate and subsequent cyclization processes (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole has been elucidated using X-ray crystallography. For example, Al-Hourani et al. (2015) analyzed the crystal structures of tetrazole derivatives, providing insights into the planarity and interactions of the molecular rings (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactions of this compound involve various organic chemistry processes, such as Michael-type addition reactions and electrooxidative bond formation. For instance, Esmaili and Nematollahi (2013) conducted electrochemical synthesis involving electrooxidation processes to create related disulfide compounds (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of derivatives of 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole, such as their phase transition, molecular aggregation, and fluorescence, have been studied. Kluczyk et al. (2016) investigated the spectroscopic properties of thiadiazole derivatives in lipid bilayer systems, revealing insights into their molecular organization and interactions (Kluczyk et al., 2016).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Agents

Research has explored derivatives of 1,3,4-thiadiazole, including structures related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, for their potential as antimicrobial and antifungal agents. Specifically, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and showed notable antimicrobial activities against various strains, highlighting their potential utility in developing new antimicrobial therapies (Gür et al., 2020).

Anticancer Activity

The synthesis and evaluation of novel sulfonamide derivatives, including those related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, have shown promising anticancer activities. Specifically, certain compounds demonstrated significant cytotoxic effects on breast and colon cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Ghorab et al., 2015).

Antitumor Properties

A study on 2-(4-aminophenyl)benzothiazoles, structurally related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, revealed their highly selective and potent antitumor properties. These compounds induce cytochrome P450 1A1, which is crucial for their antitumor activity, and generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This mechanism underlines their potential as antitumor agents (Leong et al., 2003).

Synthetic Methodology

Research has also focused on the synthesis of o-sulfamidotriazobenzenes from compounds like 1,1'-sulfonylbis(benzotriazole), which shares a sulfonamide linkage with 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole. These synthetic methodologies contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry (Katritzky et al., 2007).

Propiedades

IUPAC Name |

4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-8-2-3-9-10(13-18-12-9)11(8)19(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLKSERAIQXWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)

![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)